molecular formula C17H14N6O2S B2501914 5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile CAS No. 2034378-35-1

5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile

Cat. No. B2501914
CAS RN: 2034378-35-1
M. Wt: 366.4
InChI Key: ILJLHJNHXWZBGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinone and quinazolinone derivatives, which are part of the compound’s structure, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological use .


Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Scientific Research Applications

Triazines and Quinazolines

One study discusses the synthesis of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogues, highlighting the chemical reactivity of similar quinazoline derivatives. The study elaborates on the reactions leading to the formation of these compounds and their potential as masked diazonium compounds, which could be relevant for understanding the chemical behavior of related nitrogen-containing heterocycles (Gescher, Stevens, & Turnbull, 1977).

Azo Coupling Products

Another research focuses on the azo coupling reactions of 5-nitro-2,1-benzisothiazole-3-diazonium with aromatic amines, producing N-substituted derivatives. This study may offer insights into the reactivity of nitro-substituted compounds in coupling reactions, which could be relevant for exploring the functionalization of the compound (Pr̆ikryl et al., 2007).

Vicarious Nucleophilic Substitution

Research on vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines with amines, resulting in amino derivatives, sheds light on potential pathways for introducing amino groups into nitro-containing heterocycles, possibly relevant for derivatives of the target compound (Szpakiewicz & Grzegożek, 2008).

Mechanism of Action

properties

IUPAC Name

5-nitro-2-[2-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]ethylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c18-10-11-9-12(23(24)25)5-6-14(11)19-7-8-20-16-13-3-1-2-4-15(13)21-17(26)22-16/h1-6,9,13,19H,7-8H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGWRXPZWGWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)NC2=NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile

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